1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene
Description
Significance of Fluorinated Aromatic Compounds in Advanced Organic Synthesis
Fluorinated aromatic compounds are of paramount importance in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine into an aromatic ring can profoundly alter a molecule's physicochemical and biological properties. Due to fluorine's high electronegativity, the carbon-fluorine bond is the strongest single bond in organic chemistry, which can enhance the thermal and metabolic stability of a compound. wikipedia.org In pharmaceuticals, this often leads to improved drug efficacy, bioavailability, and a more favorable safety profile. researchgate.net Furthermore, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, providing a reliable route for the synthesis of complex aromatic structures. researchgate.net The unique properties imparted by fluorine make these compounds indispensable building blocks in the creation of advanced materials and biologically active molecules. nbinno.com
Overview of Electron-Deficient Aromatic Systems in Chemical Reactivity
While aromatic compounds are typically electron-rich and undergo electrophilic substitution, the introduction of potent electron-withdrawing groups, such as the nitro group, creates an electron-deficient aromatic system. libretexts.org This deficiency in electron density alters the ring's inherent reactivity, making it significantly more reactive towards nucleophiles. orgosolver.com The primary reaction pathway for these systems is nucleophilic aromatic substitution (SNAr). In the SNAr mechanism, the nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, is crucial as they stabilize this intermediate, thereby lowering the activation energy of the reaction. msu.edu This reactivity is a cornerstone of modern organic synthesis for constructing highly functionalized aromatic molecules.
Contextualization of 1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene within Contemporary Aromatic Chemistry Research
This compound is a polysubstituted aromatic compound that serves as a compelling example of the chemical principles outlined above. Its structure incorporates several key functional groups that dictate its reactivity and utility as a synthetic intermediate.
Electron-Deficient Ring: The nitro group (–NO2) at position 5 is a powerful electron-withdrawing group, making the entire benzene (B151609) ring electron-deficient.
Leaving Group: The fluorine atom at position 1 is an excellent leaving group for nucleophilic aromatic substitution, activated by the strong electron-withdrawing effect of the para-nitro group.
Directing Groups: The methoxy (B1213986) (–OCH3) and methyl (–CH3) groups at positions 4 and 2, respectively, are electron-donating groups. They influence the electron density on the ring and can affect the regioselectivity of further chemical transformations.
The strategic placement of these substituents makes this compound a valuable building block. The fluorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of new functional groups at that position. This makes it a key intermediate in the synthesis of more complex molecules, potentially including novel pharmaceutical candidates and specialized materials where this particular substitution pattern is required.
Compound Data Table
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈FNO₃ |
| Molecular Weight | 185.15 g/mol |
| CAS Number | 708-04-3 (Isomer) chemscene.comchemicalbook.com |
| Physical Form | Solid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-methoxy-2-methyl-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFSGAVCCAHLHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182880-71-3 | |
| Record name | 4-Fluoro-5-methyl-2-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Reactivity Profiles of 1 Fluoro 4 Methoxy 2 Methyl 5 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene, owing to the presence of the strongly electron-withdrawing nitro group and the good leaving group ability of fluoride (B91410).
Mechanistic Details of Fluorine Displacement by Various Nucleophiles
The displacement of the fluorine atom in this compound by nucleophiles proceeds through a bimolecular addition-elimination mechanism. This process is initiated by the attack of a nucleophile at the carbon atom bearing the fluorine. This rate-determining step leads to the formation of a resonance-stabilized pentadienyl anion intermediate, commonly referred to as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic ring and is significantly stabilized by the electron-withdrawing nitro group at the para-position.
The reaction pathway can be either a stepwise (SNAr) or a concerted (CSNAr) process. In the traditional stepwise mechanism, the Meisenheimer complex is a true intermediate. The subsequent step involves the rapid expulsion of the fluoride leaving group, which restores the aromaticity of the ring. The high electronegativity of fluorine makes it an excellent leaving group in this context. Recent studies, however, have suggested that many SNAr reactions, particularly with highly reactive substrates, may proceed through a concerted mechanism where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state.
Various nucleophiles can be employed for the displacement of the fluorine atom, including alkoxides, phenoxides, amines, and thiols. The nature of the nucleophile influences the reaction rate and conditions required.
Kinetic and Thermodynamic Aspects of SNAr Reactions in Substituted Nitrobenzenes
The kinetics of SNAr reactions in substituted nitrobenzenes are typically studied under pseudo-first-order conditions, with the nucleophile in large excess. The reaction rates are highly dependent on several factors: the nature of the leaving group, the strength of the attacking nucleophile, the solvent, and the electronic effects of the other substituents on the aromatic ring. For leaving groups in SNAr reactions, the general reactivity trend is F > Cl > Br > I.
Solvent effects also play a significant role. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are known to accelerate SNAr reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing the nucleophile's reactivity.
| Factor | Influence on SNAr Reaction Rate | Rationale |
| Leaving Group | F >> Cl > Br > I | The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex. |
| Nucleophile Strength | Stronger nucleophiles react faster | A more potent nucleophile will attack the electron-deficient aromatic ring more readily. |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) accelerate the reaction | These solvents enhance the reactivity of the nucleophile by solvating the accompanying cation. |
| Substituents | Electron-withdrawing groups increase the rate | Groups like -NO2 stabilize the negatively charged Meisenheimer intermediate. |
Substituent Effects on SNAr Reactivity and Regioselectivity
The substituents on the benzene (B151609) ring of this compound have a profound effect on its reactivity and the regioselectivity of the SNAr reaction.
Nitro Group (-NO2): As a powerful electron-withdrawing group, the nitro group is the primary activating substituent for nucleophilic attack. Its presence, particularly at the para-position relative to the fluorine, is essential for the stabilization of the Meisenheimer intermediate through resonance.
Fluorine Atom (-F): Fluorine is the most effective leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack at the ipso-carbon.
Methoxy (B1213986) Group (-OCH3): The methoxy group is an electron-donating group through resonance (+M effect) but electron-withdrawing through induction (-I effect). When positioned meta to the site of nucleophilic attack, its electron-donating resonance effect is minimized, and its inductive effect can contribute slightly to the activation of the ring.
Methyl Group (-CH3): The methyl group is a weak electron-donating group through induction (+I effect). Its presence has a minor deactivating effect on the SNAr reaction compared to an unsubstituted ring.
The regioselectivity is strongly directed towards the displacement of the fluorine atom due to its superior leaving group ability and the activating effect of the para-nitro group. Nucleophilic attack at other positions is significantly less favorable.
| Substituent | Position Relative to Fluorine | Electronic Effect | Impact on Reactivity |
| Nitro (-NO2) | para | Strong electron-withdrawing (-M, -I) | Strongly activating |
| Methoxy (-OCH3) | meta | Electron-donating (+M), Electron-withdrawing (-I) | Weakly activating/deactivating |
| Methyl (-CH3) | ortho | Weak electron-donating (+I) | Weakly deactivating |
Oxidation Reactions
The alkyl and alkoxy moieties of this compound can undergo oxidation under specific conditions.
Oxidation of Alkyl and Alkoxy Moieties
The methyl group attached to the aromatic ring can be oxidized to a formyl group or a carboxylic acid group using strong oxidizing agents. For instance, reactions involving potassium permanganate (B83412) (KMnO4) or chromic acid can lead to the formation of 4-fluoro-5-methoxy-2-nitrobenzoic acid. More controlled oxidation to the aldehyde, 4-fluoro-5-methoxy-2-nitrobenzaldehyde, can be achieved using milder reagents, such as chromium trioxide. The Etard reaction, which uses chromyl chloride, is another method for the oxidation of an aryl methyl group to an aldehyde. byjus.com
The methoxy group can be susceptible to oxidative cleavage, a reaction known as O-demethylation, to yield a phenol. This transformation can be mediated by certain reagents like strong acids (e.g., HBr) or Lewis acids (e.g., BBr3). In biological systems, enzymes such as cytochrome P450 are known to catalyze the O-demethylation of methoxyflavones. nih.gov
Transition Metal-Catalyzed Coupling Reactions
The presence of a fluorine atom on the aromatic ring of this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Prominent examples of such reactions include the Suzuki-Miyaura coupling, which involves the reaction of the aryl fluoride with a boronic acid in the presence of a palladium catalyst to form a new C-C bond. nih.govnih.govmdpi.comresearchgate.netmdpi.com The typical catalytic cycle for these reactions involves an oxidative addition of the aryl fluoride to a low-valent palladium complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. mdpi.com
Another important transformation is the Buchwald-Hartwig amination, where the aryl fluoride is coupled with an amine in the presence of a palladium catalyst to form a C-N bond. beilstein-journals.org This reaction provides a direct route to arylamine derivatives. The choice of ligand for the palladium catalyst is often crucial for the success of these coupling reactions, as it influences the catalyst's activity and stability.
| Coupling Reaction | Reactant | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura | Organoboronic acid | C-C | Pd catalyst, base |
| Buchwald-Hartwig | Amine | C-N | Pd catalyst, base, phosphine (B1218219) ligand |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck-Mizoroki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. Traditionally, these reactions utilize aryl halides or triflates as electrophilic partners. However, recent advancements have established that nitroarenes can serve as effective electrophiles through the activation and cleavage of the C–NO₂ bond, a process known as denitrative coupling. nsmsi.irnih.gov This approach is highly significant as nitroarenes are often inexpensive, readily available feedstocks. nih.gov
The general catalytic cycle for these reactions, when applied to a nitroarene like this compound, involves three key steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the C–NO₂ bond of the nitroarene to form an Ar–Pd(II)–NO₂ intermediate. This is often the rate-determining step and is challenging due to the strength of the C–NO₂ bond. nih.govresearchgate.net
Transmetalation (for Suzuki-Miyaura) or Migratory Insertion (for Heck-Mizoroki) / Amine Coordination (for Buchwald-Hartwig) : In the Suzuki-Miyaura reaction, an organoboron species exchanges its organic group with the nitrite (B80452) on the palladium complex. For the Heck-Mizoroki reaction, an alkene coordinates to the palladium center and undergoes migratory insertion. In the Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex. wikipedia.org
Reductive Elimination : The two organic partners on the palladium(II) center are expelled to form the new C-C or C-N bond, regenerating the Pd(0) catalyst. wikipedia.org
The transformation of the nitro group from a classic directing group in electrophilic substitutions to a leaving group in cross-coupling reactions represents a significant paradigm shift. nih.gov Pioneering work has demonstrated that palladium catalysts, particularly when supported by specific ligands, can effectively cleave the otherwise inert Ar–NO₂ bond. nih.govresearchgate.net This denitrative strategy allows nitroarenes to function as direct surrogates for aryl halides in reactions like the Suzuki-Miyaura (C-C bond formation), Heck-Mizoroki (C-C bond formation), and Buchwald-Hartwig (C-N bond formation) couplings. nih.govnih.govchemrxiv.org
For a substrate such as this compound, the C-NO₂ bond at the C5 position would be the site of oxidative addition. The reaction's success is highly dependent on the catalyst system's ability to promote this challenging initial step. nih.gov
The concept of denitrative coupling can be extended to develop powerful multi-component reactions, allowing for the rapid construction of complex molecular architectures in a single pot. An exemplary strategy involves the combination of a nucleophilic aromatic substitution (SₙAr) with a subsequent denitrative alkenylation (Heck-Mizoroki type reaction). chemrxiv.org
In a hypothetical application to a related substrate, one could first displace an activated fluoro group via SₙAr with a nucleophile, followed by a palladium-catalyzed denitrative coupling at the nitro position with an alkene. For instance, a one-pot reaction involving 4-fluoronitrobenzene, a phenol, and styrene (B11656) has been shown to proceed with a Pd/BrettPhos catalyst, yielding a multi-functionalized arene. chemrxiv.org This highlights the potential for sequential functionalization at different positions on the aromatic ring.
Ligand Effects and Catalyst Design in C-C and C-N Bond Formation
The success of denitrative cross-coupling reactions is critically dependent on the design of the catalyst, particularly the choice of ligand coordinated to the palladium center. Simple catalysts are often ineffective; the key to activating the C–NO₂ bond lies in using electron-rich and sterically hindered ligands. nih.govchemrxiv.orgnih.gov
Bulky Biarylphosphine Ligands : Ligands such as BrettPhos have been instrumental in the development of denitrative couplings. nih.govchemrxiv.orgbohrium.com Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species, while their strong electron-donating ability facilitates the difficult oxidative addition of the Ar–NO₂ bond. nih.gov
N-Heterocyclic Carbenes (NHCs) : More recently, certain NHC ligands have been shown to be even more effective than phosphines for some denitrative transformations. nih.gov NHCs are powerful σ-donors, which can create a highly electron-rich palladium center, thereby increasing its reactivity towards C–NO₂ bond cleavage and potentially allowing for lower catalyst loadings. nih.govresearchgate.net
The strategic selection of the ligand is therefore paramount in achieving high efficiency and broad substrate scope for cross-coupling reactions involving challenging electrophiles like this compound.
| Ligand Class | Key Examples | Primary Role/Effect | Typical Reactions |
|---|---|---|---|
| Simple Triarylphosphines | PPh₃ (Triphenylphosphine) | Generally ineffective for C–NO₂ activation due to insufficient electron donation and steric bulk. | Standard cross-couplings (e.g., with aryl halides). |
| Bulky Biarylphosphines | BrettPhos, XPhos | Strong σ-donation and large steric hindrance facilitate oxidative addition of the Ar–NO₂ bond and promote reductive elimination. nih.govchemrxiv.org | Denitrative Suzuki-Miyaura, Buchwald-Hartwig, and Heck-Mizoroki reactions. nih.govchemrxiv.org |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, specialized pyridinyl-NHCs | Very strong σ-donors that create highly active, electron-rich Pd(0) catalysts, showing high efficiency for C–NO₂ cleavage. nih.govresearchgate.net | Denitrative aminations and other C-C couplings, often with improved catalyst performance. nih.gov |
Electrophilic Aromatic Substitution (EAS) Reactivity
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The outcome of an EAS reaction on a substituted benzene is dictated by the electronic properties of the substituents already present, which influence both the reaction rate (activation/deactivation) and the position of the incoming electrophile (directing effects). uomustansiriyah.edu.iqlibretexts.org
Deactivating and Directing Influence of the Nitro and Fluoro Substituents on Aromatic Ring Activation
The reactivity of the this compound ring towards an electrophile (E⁺) is determined by the cumulative electronic effects of its four substituents. The aromatic ring has two vacant positions for substitution: C3 and C6.
The directing influence of each group is as follows:
Nitro (-NO₂) : This is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects (-M, -I). It strongly directs incoming electrophiles to the meta position. uomustansiriyah.edu.iqlibretexts.org
Fluoro (-F) : Halogens are a unique class. The fluoro group is deactivating due to its strong inductive electron withdrawal (-I). However, it is an ortho, para-director because it can donate lone-pair electron density to the ring through resonance (+M), stabilizing the cationic intermediates formed during ortho and para attack. libretexts.orglibretexts.org
Methoxy (-OCH₃) : This is a strong activating group. It donates electron density powerfully via resonance (+M) and withdraws weakly via induction (-I). The resonance effect dominates, making it a strong ortho, para-director. libretexts.org
Methyl (-CH₃) : This is a weak activating group that donates electron density through an inductive effect and hyperconjugation. It is an ortho, para-director. chemguide.co.uklibretexts.org
| Substituent | Position | Effect on Reactivity | Directing Influence | Dominant Electronic Effect |
|---|---|---|---|---|
| -OCH₃ | C4 | Strongly Activating | Ortho, Para | +M (Resonance Donation) |
| -CH₃ | C2 | Weakly Activating | Ortho, Para | +I (Inductive Donation) |
| -F | C1 | Weakly Deactivating | Ortho, Para | -I (Inductive Withdrawal) > +M |
| -NO₂ | C5 | Strongly Deactivating | Meta | -M (Resonance Withdrawal), -I |
Analysis of Substitution Positions:
To predict the site of electrophilic attack, the directing effects of all four groups must be considered for the two available positions (C3 and C6).
Attack at C3:
This position is ortho to the -CH₃ group (favorable).
This position is ortho to the -OCH₃ group (favorable).
This position is meta to the -F group (neutral/unfavorable).
This position is meta to the -NO₂ group (favorable).
Attack at C6:
This position is para to the -CH₃ group (favorable).
This position is ortho to the -F group (favorable).
This position is meta to the -OCH₃ group (unfavorable).
This position is ortho to the -NO₂ group (highly unfavorable).
The directing effects of the substituents are additive. The powerful activating and ortho-directing influences of the methoxy and methyl groups, combined with the meta-directing influence of the nitro group, strongly converge to favor substitution at the C3 position . Conversely, attack at the C6 position is strongly disfavored due to being ortho to the powerful deactivating nitro group and meta to the activating methoxy group. Therefore, electrophilic aromatic substitution on this compound is predicted to occur regioselectively at the C3 position.
Spectroscopic Characterization and Computational Studies for Molecular and Electronic Structure Elucidation
Advanced Spectroscopic Techniques for Structural Confirmation and Reaction Monitoring
Advanced spectroscopic methods are indispensable for the unambiguous confirmation of a molecule's chemical structure and for monitoring the progress of chemical reactions. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Vibrational Spectroscopy (FT-IR, FT-Raman), and X-ray Diffraction (XRD) provide complementary information about the atomic connectivity, molecular weight, functional groups, and three-dimensional arrangement of atoms in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR and ¹³C NMR for Carbon Framework and Proton Environments
Proton (¹H) and Carbon-13 (¹³C) NMR spectra would provide critical information about the electronic environment of each hydrogen and carbon atom in 1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene. The chemical shifts (δ), signal integrations, and coupling constants (J) would allow for the assignment of each signal to a specific atom in the molecule, confirming the substitution pattern on the benzene (B151609) ring. However, specific, experimentally determined ¹H and ¹³C NMR data tables for this compound are not presently found in the surveyed literature.
¹⁹F NMR for Characterization of the Fluorine Environment
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorine-containing compounds. A ¹⁹F NMR spectrum for this compound would show a signal whose chemical shift is indicative of the electronic environment around the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H nuclei (H-F coupling) would provide valuable information about the proximity of these atoms, further confirming the molecular structure. Detailed research findings containing ¹⁹F NMR data for this specific molecule are not available.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. An electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (185.15 g/mol ). Analysis of the fragment ions would help to confirm the presence of the various functional groups (methoxy, methyl, nitro) and the aromatic core. A detailed analysis of its fragmentation pathways based on published experimental data cannot be compiled.
Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification and Molecular Vibrations
Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies probe the vibrational modes of a molecule. The resulting spectra display bands corresponding to the stretching and bending of specific chemical bonds. For this compound, characteristic absorption bands would be expected for the C-F bond, the aromatic ring, the C-O ether linkage, the methyl C-H bonds, and the symmetric and asymmetric stretches of the nitro (NO₂) group. While general frequency ranges for these functional groups are known, specific FT-IR and FT-Raman spectra with detailed band assignments for this compound are not documented in the available literature.
X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, and reveals how molecules are arranged in a crystal lattice. An XRD study of this compound would offer conclusive proof of its molecular geometry and insights into intermolecular interactions. Currently, there are no published crystallographic reports or data tables detailing the crystal structure of this compound.
Computational Chemistry and Theoretical Investigations
Computational chemistry serves as a powerful tool for elucidating the intricate details of molecular and electronic structures. For a compound like this compound, these theoretical methods can predict its geometry, electronic properties, and intermolecular interactions, offering a molecular-level understanding that complements experimental data.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure and properties of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can obtain an optimized molecular geometry and a wealth of electronic data. acs.orgnih.gov
Substituents on an aromatic ring significantly influence its electronic properties. In this compound, the interplay between the electron-donating methoxy (B1213986) (-OCH3) and methyl (-CH3) groups and the electron-withdrawing nitro (-NO2) and fluoro (-F) groups dictates the electron distribution and reactivity of the molecule. DFT calculations can quantify these effects by computing various molecular properties.
Interactive Table: Predicted Molecular Properties from DFT Calculations
| Property | Predicted Value/Characteristic | Significance |
| Optimized Geometry | The benzene ring is expected to be nearly planar, with slight out-of-plane distortions of the substituent groups. Bond lengths and angles would be influenced by the electronic nature of the substituents. | Provides the most stable three-dimensional arrangement of the atoms, which is the foundation for all other computational and spectroscopic analyses. |
| Dipole Moment | A significant dipole moment is anticipated due to the presence of highly electronegative fluorine and oxygen atoms and the strongly electron-withdrawing nitro group, creating an asymmetric charge distribution. | Indicates the overall polarity of the molecule, which is crucial for understanding its solubility, intermolecular forces, and interaction with external electric fields. |
| Total Energy | A specific negative value calculated at the chosen level of theory, representing the molecule's stability. | Allows for the comparison of the relative stability of different isomers or conformations of the molecule. |
| Rotational Constants | Three distinct values corresponding to the principal moments of inertia, determined by the molecule's mass distribution and geometry. | Essential for the analysis of microwave spectroscopy data and provides a precise description of the molecule's rotational behavior. |
| Vibrational Frequencies | A set of calculated frequencies corresponding to the fundamental modes of vibration. These can be correlated with experimental infrared (IR) and Raman spectra to identify characteristic functional group vibrations. acs.org | Aids in the interpretation of experimental vibrational spectra, allowing for the confirmation of molecular structure and the identification of specific chemical bonds. |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, providing insights into its reactive sites.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the methoxy group, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group. The MEP surface would show negative potential (red/yellow) around the oxygen atoms of the nitro and methoxy groups and the fluorine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Interactive Table: Predicted Frontier Orbital and MEP Characteristics
| Parameter | Predicted Characteristic | Implication for Reactivity |
| HOMO Energy | A relatively high negative value, influenced by the electron-donating groups. | The molecule can act as an electron donor in chemical reactions. |
| LUMO Energy | A less negative value, lowered by the presence of the electron-withdrawing nitro group. | The molecule has the capacity to accept electrons, making it susceptible to nucleophilic attack, particularly at the nitro group or adjacent carbon atoms. |
| HOMO-LUMO Gap (ΔE) | A moderate energy gap. A smaller gap generally implies higher reactivity and lower kinetic stability. | The magnitude of the gap is related to the molecule's chemical hardness and softness, providing a measure of its resistance to changes in its electron distribution during a chemical reaction. |
| MEP Surface | Regions of negative potential are predicted around the nitro group's oxygen atoms and the methoxy group's oxygen, indicating sites for electrophilic interaction. The aromatic ring will exhibit a complex potential distribution due to the competing effects of the substituents. | The MEP surface provides a clear visual guide to the molecule's reactivity, highlighting the most probable sites for non-covalent interactions and chemical reactions. It is particularly useful for predicting intermolecular interactions. |
Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, it generates a unique surface for each molecule. The analysis of these surfaces and the associated 2D fingerprint plots provide detailed information about the types and relative importance of different intermolecular contacts.
In a hypothetical crystal structure of this compound, several types of intermolecular interactions would be expected to play a role in the crystal packing. These interactions are crucial for understanding the solid-state properties of the compound.
Interactive Table: Predicted Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Description | Contribution to Crystal Packing |
| H···H Contacts | Interactions between hydrogen atoms on adjacent molecules. These are generally the most abundant contacts in organic crystals. | Contribute significantly to the overall van der Waals forces and are a major factor in determining the close packing of molecules. |
| O···H/H···O Contacts | Hydrogen bonding interactions involving the oxygen atoms of the nitro and methoxy groups as acceptors and hydrogen atoms from neighboring molecules as donors. C-H···O interactions are common weak hydrogen bonds. | These directional interactions play a key role in organizing the molecules into specific motifs and stabilizing the crystal structure. |
| F···H/H···F Contacts | Interactions involving the fluorine atom. Fluorine can act as a weak hydrogen bond acceptor. | Contribute to the overall lattice energy and can influence the orientation of molecules within the crystal. |
| C···H/H···C Contacts | Interactions between carbon and hydrogen atoms, often associated with C-H···π interactions where a C-H bond points towards the face of an aromatic ring. | These weak interactions help to stabilize the packing of aromatic molecules. |
| N···O/O···N Contacts | Interactions between the nitrogen and oxygen atoms of the nitro groups on adjacent molecules. | These contacts, though less common, can contribute to the stabilization of the crystal lattice through dipole-dipole interactions. |
| π···π Stacking | Interactions between the aromatic rings of adjacent molecules. The substitution pattern may lead to offset or parallel-displaced stacking to minimize electrostatic repulsion and maximize attractive interactions. | A significant factor in the packing of aromatic compounds, influencing properties such as melting point and solubility. |
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, chemists can identify the transition states (the highest energy points along the reaction coordinate) and intermediates. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.
For instance, theoretical studies on the decomposition of substituted nitrobenzenes have shown that the nature and position of substituents significantly influence the reaction pathways and activation energies. For this compound, potential reactions for computational study could include nucleophilic aromatic substitution, reduction of the nitro group, or electrophilic substitution on the aromatic ring. DFT calculations would be instrumental in elucidating the preferred reaction mechanisms and predicting the regioselectivity of such transformations.
Applications in Advanced Organic Synthesis and Derivatization Strategies
Strategic Building Block for the Construction of Complex Organic Molecules
1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene is utilized as a foundational building block in multi-step synthetic pathways aimed at producing complex organic molecules. Its utility is demonstrated in the synthesis of highly substituted aryl phosphorous oxide compounds. For instance, it serves as a key reactant in the preparation of intermediates for potential Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK) inhibitors. google.com The reaction involves coupling this compound with other reagents to assemble a more complex molecular framework, highlighting its role in the systematic construction of sophisticated chemical entities. google.com
Precursor for Diverse Nitrogen-Containing Heterocyclic Systems
Information on the specific use of this compound as a precursor for diverse nitrogen-containing heterocyclic systems is not available in the provided search results.
Role as an Intermediate in the Synthesis of Functionally Active Compounds
This nitroaromatic compound plays a critical role as an intermediate in the synthesis of molecules with potential therapeutic applications. A notable example is its use in the synthesis of precursors for targeted cancer therapies. Specifically, this compound is a reactant in the synthesis of intermediates for EGFR and ALK inhibitors, which are classes of drugs used in oncology. google.com This positions the compound as a crucial link in the synthetic chain leading to functionally active agents for treating diseases such as cancer. google.com
Derivatization Strategies for Targeted Functional Group Transformations
The chemical reactivity of this compound allows for various derivatization strategies aimed at specific functional group transformations. The presence of the nitro group activates the aromatic ring, making the fluorine atom susceptible to displacement.
A key derivatization strategy for this compound involves the selective functionalization through nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group and positioned on an electron-deficient aromatic ring, is the primary site for nucleophilic attack. In a documented synthesis, 5-fluoro-4-methyl-2-nitroanisole is reacted with a nucleophile at an elevated temperature to yield a more complex product. google.com This reaction proceeds by displacing the fluoro group, thereby forming a new carbon-nucleophile bond and demonstrating a targeted functional group transformation on the aromatic core. google.com
Research Findings Summary
| Application Area | Specific Use of this compound | Source |
| Building Block | Reactant in the synthesis of substituted aryl phosphorous oxides. | google.com |
| Intermediate | Used to prepare intermediates for potential EGFR/ALK inhibitors. | google.com |
| Derivatization | Undergoes nucleophilic aromatic substitution via attack at the fluorine-bearing carbon. | google.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-fluoro-4-methoxy-2-methyl-5-nitrobenzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nitration of a fluorinated methoxy-methylbenzene precursor. Key variables include:
- Reagents : Nitration with HNO₃/H₂SO₄ or mixed acids (e.g., fuming HNO₃ in CH₂Cl₂) to control regioselectivity.
- Temperature : Low temperatures (0–5°C) minimize side reactions like demethylation of the methoxy group.
- Workup : Neutralization with NaHCO₃ and extraction with dichloromethane to isolate the nitro product .
- Purity Analysis : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR (δ -110 to -120 ppm for aromatic fluorine) .
Q. How can spectroscopic techniques distinguish structural isomers of fluorinated nitrobenzene derivatives?
- Methodological Answer :
- ¹H NMR : Methoxy (-OCH₃) protons appear as a singlet at δ 3.8–4.0 ppm. Methyl (-CH₃) groups resonate at δ 2.3–2.5 ppm (split by adjacent fluorine).
- ¹⁹F NMR : Aromatic fluorine in the 1-position shows coupling with the nitro group (J = 8–12 Hz).
- IR Spectroscopy : Nitro (-NO₂) stretches at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) confirm substitution patterns .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber glass at -20°C to prevent nitro group degradation.
- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the methoxy group.
- Long-Term Stability : Monitor via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of the fluorine atom in electrophilic substitution reactions?
- Methodological Answer :
- Computational Analysis : DFT calculations (B3LYP/6-311+G**) show nitro groups increase positive charge density at the fluorine-bearing carbon, directing electrophiles to the 3-position.
- Experimental Validation : React with Cl₂/FeCl₃; analyze products via LC-MS to confirm substitution patterns. Competing pathways (e.g., demethylation) require kinetic studies .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- Meta-Analysis : Compare literature data (e.g., 40–75% yields for nitration) and identify variables like solvent polarity (CHCl₃ vs. DMF) or catalyst loading.
- Reproducibility Tests : Replicate reactions under controlled conditions (e.g., anhydrous CH₂Cl₂, 0°C) and quantify impurities via GC-MS .
Can this compound serve as a precursor for bioactive molecules? Design a proof-of-concept study.
- Methodological Answer :
- Functionalization : Reduce the nitro group to -NH₂ (H₂/Pd-C in ethanol) for coupling with sulfonamides or heterocycles.
- Biological Screening : Test derivatives against kinase targets (e.g., EGFR) using fluorescence polarization assays. Prioritize compounds with IC₅₀ < 1 µM .
Q. What are the challenges in crystallizing fluorinated nitroaromatics, and how can they be addressed?
- Methodological Answer :
- Crystallization Solvents : Use mixed solvents (e.g., ethyl acetate/hexane) to enhance lattice packing.
- X-ray Diffraction : Resolve disorder caused by fluorine’s low electron density. Collect high-resolution data (Mo-Kα radiation, 100 K) and refine with SHELXL .
Key Notes
- Synthesis Optimization : Prioritize low-temperature nitration to avoid methoxy group cleavage .
- Analytical Pitfalls : Fluorine’s quadrupolar moment may broaden NMR signals; use high-field instruments (≥500 MHz) .
- Safety : Nitro compounds are explosive precursors; follow institutional protocols for handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
